
N-(4,6-dimethoxy-2-pyrimidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethoxy-2-pyrimidinyl)propanamide, also known as pyrimidinedione, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of xanthine oxidase by binding to the active site of the enzyme and preventing the conversion of xanthine to uric acid. Pyrimidinedione has also been shown to inhibit the activity of nitric oxide synthase by binding to the heme group of the enzyme and preventing the conversion of L-arginine to nitric oxide.
Biochemical and Physiological Effects
Pyrimidinedione has a range of biochemical and physiological effects, including the inhibition of xanthine oxidase and nitric oxide synthase, as well as the modulation of the NMDA receptor. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in a variety of physiological processes, including inflammation and oxidative stress. Pyrimidinedione has also been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
实验室实验的优点和局限性
Pyrimidinedione has a number of advantages for use in lab experiments, including its ability to inhibit the activity of specific enzymes and proteins. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use, including the fact that it may have off-target effects and that its mechanism of action is not fully understood.
未来方向
There are a number of future directions for the use of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone in scientific research. One potential application is in the development of new drugs for the treatment of conditions such as inflammation and oxidative stress. Pyrimidinedione may also have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, which are characterized by dysfunction of the NMDA receptor. Additionally, further research is needed to fully understand the mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone and to identify its potential off-target effects.
Conclusion
In conclusion, N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone is a chemical compound that has a range of potential applications in scientific research. It can be synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. Pyrimidinedione has advantages and limitations for use in lab experiments, and there are a number of future directions for its use in scientific research. Further research is needed to fully understand the mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone and to identify its potential applications in the treatment of various conditions.
合成方法
Pyrimidinedione can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxypyrimidine with acetic anhydride in the presence of a catalyst such as zinc chloride. Another method involves the reaction of 2,4-dimethoxypyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone.
科学研究应用
Pyrimidinedione has a range of potential applications in scientific research, including as a tool for studying the function of various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, including xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species and nitric oxide, respectively. Pyrimidinedione has also been used as a tool for studying the function of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
属性
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-4-6(13)10-9-11-7(14-2)5-8(12-9)15-3/h5H,4H2,1-3H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBWPNPKYAZQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CC(=N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethoxy-2-pyrimidinyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


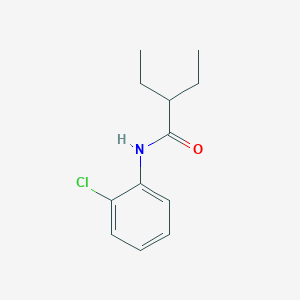
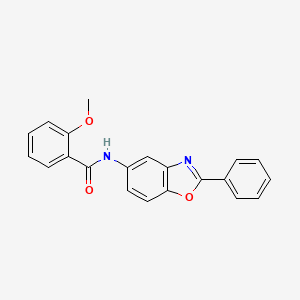
![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)


![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
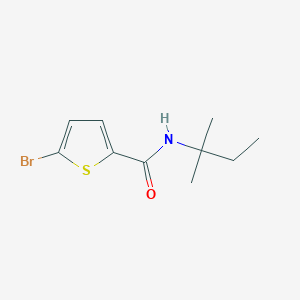
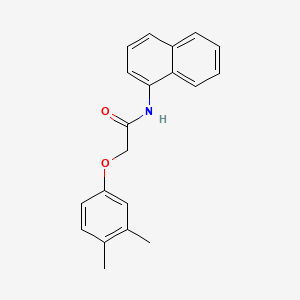
![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
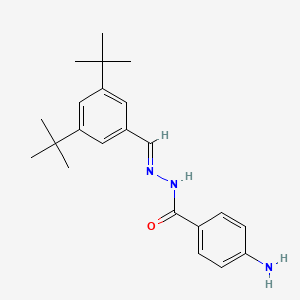
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)
![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)